5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one
Overview
Description
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one, also known as 6-Gingerol, is a bioactive compound predominantly found in ginger (Zingiber officinale). It is known for its pungent flavor and numerous health benefits. The compound has a molecular formula of C17H26O4 and a molecular weight of 294.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as vanillin and acetone.
Condensation Reaction: Vanillin undergoes a condensation reaction with acetone in the presence of a base to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bonds.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Catalytic Hydrogenation: Using catalysts to enhance the hydrogenation step.
Purification: Employing advanced purification techniques such as chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the formulation of health supplements and functional foods.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one involves:
Molecular Targets: It targets various enzymes and receptors involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
6-Shogaol: Another bioactive compound in ginger with similar properties but differs in its chemical structure.
8-Gingerol: Similar to 6-Gingerol but with a longer carbon chain.
10-Gingerol: Another homolog with an even longer carbon chain.
Uniqueness
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct bioactivity and health benefits .
Properties
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041035 | |
Record name | (6)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-14-6 | |
Record name | [6]-Gingerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gingerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GINGEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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